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Compound of Interest

1-Bromo-4-(tert-butyl)-2-
Compound Name:
methylbenzene

cat. No.: B8585258

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(tert-
butyl)-2-methylbenzene

Introduction

1-Bromo-4-(tert-butyl)-2-methylbenzene is a substituted aromatic halide of significant interest
in synthetic organic chemistry. As a versatile building block, its unique substitution pattern—
featuring a bulky tert-butyl group para to the bromine and a methyl group ortho to it—imparts
specific steric and electronic properties that are highly valuable in the targeted synthesis of
complex molecules, including pharmaceuticals and advanced materials. The strategic
placement of these groups dictates the regioselectivity of subsequent reactions, offering
chemists precise control over molecular architecture.

This guide provides a comprehensive technical overview of 1-Bromo-4-(tert-butyl)-2-
methylbenzene, designed for researchers, scientists, and drug development professionals. It
delves into the compound's physicochemical properties, spectroscopic signature, plausible
synthetic routes, and characteristic reactivity. By synthesizing theoretical knowledge with
practical, field-proven insights, this document serves as an authoritative resource for leveraging
this compound in advanced chemical applications.

Physicochemical and Computed Properties
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The fundamental properties of 1-Bromo-4-(tert-butyl)-2-methylbenzene define its behavior in
a laboratory setting. While extensive experimental data for this specific isomer is not broadly
published, its properties can be reliably predicted using computational models, which are
essential for experimental design.

Identifier Value Source

1-bromo-4-tert-butyl-2-
IUPAC Name [1]
methylbenzene

1-Bromo-2-methyl-4-(t-

Synonyms butyl)benzene s
CAS Number 854637-01-7 [1]
Molecular Formula C11H1sBr [1]
Molecular Weight 227.14 g/mol [1]
Monoisotopic Mass 226.03571 Da [1]
XLogP3 4.6 [1]
Topological Polar Surface Area 0 A2 [1]
Heavy Atom Count 12 [1]

Note: The properties listed above are primarily computed values sourced from PubChem,
providing a foundational dataset for this compound.[1]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is critical for structure verification. Based on the known principles of
NMR, MS, and IR spectroscopy, the following spectral characteristics are predicted for 1-
Bromo-4-(tert-butyl)-2-methylbenzene.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative due to the molecule's
asymmetry.
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e Aromatic Protons (6 7.0-7.5 ppm): Three distinct signals are anticipated in the aromatic
region. The proton ortho to the bromine atom (at C6) would likely appear as a doublet. The
proton between the two alkyl groups (at C3) would appear as a doublet of doublets, and the
proton ortho to the tert-butyl group (at C5) would appear as a singlet or a very narrowly split
doublet.

o Methyl Protons (6 ~2.4 ppm): The methyl group at C2, being attached to the aromatic ring, is
expected to produce a sharp singlet.

e tert-Butyl Protons (0 ~1.3 ppm): The nine equivalent protons of the tert-butyl group will yield
a strong singlet, a characteristic feature in the spectrum.

3C NMR Spectroscopy

The molecule's asymmetry should result in 11 distinct signals in the broadband-decoupled 13C
NMR spectrum, corresponding to each unique carbon atom. The carbon atom attached to the
bromine (C1) would be significantly influenced by the halogen's electronegativity and heavy
atom effect.

Mass Spectrometry

Mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion peak
(M*) due to the presence of bromine isotopes (°Br and 81Br) in an approximate 1:1 ratio. This
results in two peaks of nearly equal intensity at m/z 226 and 228. A prominent fragment would
be the loss of the tert-butyl group, leading to a significant peak at m/z 170/172.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

C-H stretching (aromatic): Peaks just above 3000 cm~1.

C-H stretching (aliphatic): Peaks just below 3000 cm~1.

C=C stretching (aromatic): Overtone and combination bands in the 1600-2000 cm~* region
and fundamental vibrations around 1450-1600 cm~1.

C-Br stretching: A signal in the fingerprint region, typically between 500-600 cm~1.
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Synthesis and Manufacturing

A logical and efficient synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene is crucial for its
availability. A plausible approach involves the electrophilic bromination of 1-(tert-butyl)-3-
methylbenzene.

Proposed Synthetic Pathway: Electrophilic Aromatic
Substitution

The directing effects of the substituents on the starting material, 1-(tert-butyl)-3-methylbenzene,
are key to this strategy. Both the methyl and tert-butyl groups are ortho-, para-directing
activators. The bromine will preferentially add to the positions most activated and sterically
accessible. The position between the two groups is sterically hindered. The positions ortho to
the methyl group and ortho to the tert-butyl group are the most likely candidates. The C4
position (para to the methyl group) is sterically accessible and electronically activated, making it
a prime site for bromination.

Caption: Proposed synthesis of 1-Bromo-4-(tert-butyl)-2-methylbenzene.

Experimental Protocol: Laboratory Scale Synthesis

e Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping
funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

e Charging the Reactor: The flask is charged with 1-(tert-butyl)-3-methylbenzene and a non-
polar solvent like carbon tetrachloride (CCls). A catalytic amount of iron filings or ferric
bromide (FeBrs) is added.

e Bromination: A solution of bromine (Brz2) in CCla is added dropwise from the dropping funnel
at room temperature with vigorous stirring. The reaction is exothermic and may require
cooling in an ice bath to maintain control.

» Reaction Monitoring: The reaction progress is monitored by TLC or GC analysis until the
starting material is consumed.

e Quenching and Workup: The reaction mixture is cooled and slowly poured into a solution of
sodium bisulfite to quench excess bromine. The organic layer is separated, washed with
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water and brine, and dried over anhydrous magnesium sulfate.

 Purification: The solvent is removed under reduced pressure, and the resulting crude product
is purified by vacuum distillation to yield pure 1-Bromo-4-(tert-butyl)-2-methylbenzene.

Chemical Reactivity and Synthetic Applications

The reactivity of 1-Bromo-4-(tert-butyl)-2-methylbenzene is dominated by the carbon-
bromine bond, which serves as a handle for forming new carbon-carbon and carbon-
heteroatom bonds.

Metal-Halogen Exchange

This compound readily undergoes metal-halogen exchange to form highly reactive
organometallic reagents.

o Grignard Reagent Formation: Reaction with magnesium turnings in an ether solvent (like
THF or diethyl ether) yields the corresponding Grignard reagent. This nucleophilic species is
a cornerstone for forming C-C bonds with carbonyls, epoxides, and other electrophiles.

o Organolithium Reagent Formation: Reaction with strong organolithium bases like n-
butyllithium or tert-butyllithium at low temperatures results in a lithium-bromide exchange,
producing the aryl lithium species.[2][3][4] This is often faster and occurs under milder
conditions than Grignard formation.

Palladium-Catalyzed Cross-Coupling Reactions

This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions, which are fundamental to modern drug discovery and materials science. The steric
hindrance provided by the ortho-methyl group can be a critical factor, often requiring
specialized bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate efficient oxidative
addition and reductive elimination steps.
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Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.
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e Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl structure.
e Heck Coupling: Reaction with an alkene to form a substituted alkene.

e Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.

Elimination-Addition (Benzyne) Mechanism

When treated with an exceptionally strong base, such as sodium amide (NaNH-z) in liquid
ammonia, aryl halides that have a proton ortho to the halogen can undergo an elimination-
addition reaction.[5]

» Deprotonation: The strong base abstracts a proton from the C3 position, which is adjacent to
the bromine atom.

« Elimination: The resulting carbanion rapidly eliminates the bromide ion, forming a highly
reactive benzyne intermediate (4-tert-butyl-2-methylbenzyne).

o Nucleophilic Addition: The nucleophile (e.g., NH2") then attacks one of the two carbons of
the triple bond. The regioselectivity of this attack is directed by the electronic effects of the
alkyl substituents, leading to a mixture of isomeric amine products.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety protocols are mandatory. The
following guidelines are based on safety data for structurally similar chemicals.[6][7][8]
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Hazard Category Description Precautionary Statement

Wear protective gloves and
Skin Irritation Causes skin irritation. clothing.[6] Wash thoroughly

after handling.[8]

Wear eye and face protection.
[6] If in eyes, rinse cautiously

Eye Irritation Causes serious eye irritation. ) )
with water for several minutes.

[8]

] Use only outdoors or in a well-
_ o May cause respiratory _ _
Respiratory Irritation T ventilated area.[6] Avoid
irritation. _
breathing vapors.[7]

Aguatic Toxicit Toxic to aquatic life with long- Avoid release to the
quatic Toxicity ) )
lasting effects. environment.[6]

Personal Protective Equipment (PPE)

o Gloves: Chemical-resistant gloves (e.qg., nitrile).
o Eye Protection: Safety glasses with side shields or chemical goggles.

o Lab Coat: A standard laboratory coat should be worn.

Handling and Storage

» Handle exclusively within a certified chemical fume hood to avoid inhalation of vapors.[9]

e Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.[7][10]

o Keep the container tightly closed when not in use.[9]

Spill and Disposal Procedures

¢ In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a
suitable container for chemical waste disposal.[6]
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» Dispose of contents and container in accordance with local, state, and federal regulations at
an authorized hazardous waste collection point.[6]

Conclusion

1-Bromo-4-(tert-butyl)-2-methylbenzene is a synthetically valuable aryl bromide whose utility
is defined by its unique substitution pattern. The interplay between the bromo functional group
and the sterically demanding ortho-methyl and para-tert-butyl groups provides chemists with a
powerful tool for constructing complex molecular frameworks with high regiochemical control.
Its proficiency in undergoing metal-halogen exchange and participating in a wide array of
cross-coupling reactions makes it an indispensable building block for the synthesis of novel
compounds in the pharmaceutical and materials science industries. A thorough understanding
of its properties, reactivity, and handling requirements is essential for its safe and effective
application in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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